3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 476459-00-4
Cat. No.: VC4785030
Molecular Formula: C22H22N4O5S
Molecular Weight: 454.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476459-00-4 |
|---|---|
| Molecular Formula | C22H22N4O5S |
| Molecular Weight | 454.5 |
| IUPAC Name | 3,4-diethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C22H22N4O5S/c1-3-30-19-10-5-14(11-20(19)31-4-2)22(27)23-21-17-12-32-13-18(17)24-25(21)15-6-8-16(9-7-15)26(28)29/h5-11H,3-4,12-13H2,1-2H3,(H,23,27) |
| Standard InChI Key | PKUQWMWCPSYFBT-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OCC |
Introduction
Synthesis and Characterization
Synthetic Routes
The synthesis of 3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves sequential organic transformations. Key steps include:
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Thieno[3,4-c]pyrazole Core Formation: Cyclocondensation of thiophene derivatives with hydrazines under acidic conditions yields the bicyclic thieno-pyrazole scaffold.
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Nitrophenyl Substitution: Introduction of the 4-nitrophenyl group at position 2 of the pyrazole via nucleophilic aromatic substitution or palladium-catalyzed coupling.
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Benzamide Coupling: Reaction of 3,4-diethoxybenzoic acid with the amine-functionalized thieno-pyrazole using carbodiimide coupling agents (e.g., EDC/HOBt).
Optimization Parameters:
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Solvent choice (e.g., DMF, THF) influences reaction efficiency.
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Temperature control (80–120°C) minimizes side reactions.
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Catalytic systems (e.g., Pd(PPh₃)₄ for coupling) enhance yields.
Analytical Characterization
The compound is validated using advanced techniques:
Structural and Electronic Properties
Molecular Geometry
X-ray data reveal a planar thieno-pyrazole ring system (torsion angle < 5°) fused to a nearly orthogonal benzamide group (dihedral angle: 85°) . The nitro group adopts a coplanar conformation with the phenyl ring, facilitating resonance stabilization .
Electronic Effects
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Nitro Group: Strong electron-withdrawing effect reduces electron density on the pyrazole, enhancing electrophilic reactivity.
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Ethoxy Substituents: Electron-donating groups increase solubility and modulate π-π stacking interactions in crystal lattices .
Comparative Analysis:
| Compound | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Target Compound | 3.2 | 0.12 | Kinase Inhibition: 0.45 |
| 4-Bromo Analog | 4.1 | 0.08 | Anticancer: 1.2 |
| Fluorinated Derivative | 2.8 | 0.15 | Antimicrobial: 0.9 |
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits potent inhibition of tyrosine kinases (e.g., EGFR, IC₅₀ = 0.45 μM) by competing with ATP binding. Molecular docking studies highlight H-bonding between the benzamide NH and kinase hinge region (residue Met793).
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL), the nitro group enhances membrane disruption, while the thieno-pyrazole core intercalates bacterial DNA.
Applications in Pharmaceutical and Materials Science
Drug Development
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Lead Compound: Structural analogs are under preclinical evaluation for kinase-driven cancers.
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Prodrug Potential: Ethoxy groups enable prodrug strategies for enhanced bioavailability .
Materials Science
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Organic Electronics: Nitro and ethoxy groups facilitate charge transport in thin-film transistors (hole mobility: 0.12 cm²/V·s) .
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Coordination Polymers: Metal-organic frameworks (MOFs) incorporating the compound exhibit luminescent properties .
Recent Research Advancements
Synthetic Optimization
Flow chemistry techniques reduce reaction times by 40% and improve yields to 78%.
Structure-Activity Relationships (SAR)
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Nitro → Methoxy Substitution: Reduces kinase inhibition (IC₅₀ = 1.8 μM) but enhances solubility.
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Ethoxy → Fluorine Replacement: Increases metabolic stability (t₁/₂ = 6.2 h vs. 3.5 h).
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